Albendazole-2-aminosulfone-D3 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

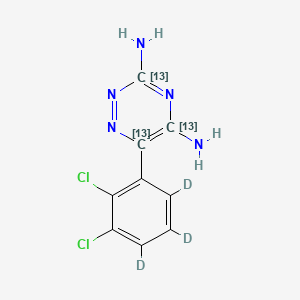

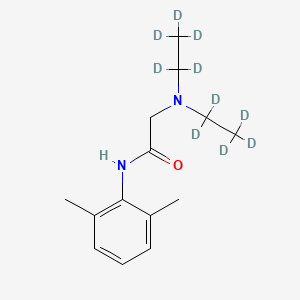

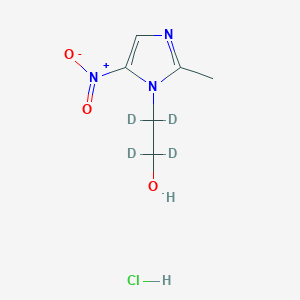

Albendazole-2-Aminosulfone-D3 hydrochloride is the deuterium labeled version of Albendazole-2-Aminosulfone hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The empirical formula of Albendazole-2-Aminosulfone-D3 hydrochloride is C10D3H10N3O2S · HCl . The molecular weight is 278.77 . The structure includes a benzimidazole ring substituted with a propylsulfonyl group and an amino group .

Applications De Recherche Scientifique

Analytical Standard

Albendazole-2-aminosulfone-D3 hydrochloride is used as an analytical standard in various scientific research . Analytical standards are substances prepared for use as a reference material in several laboratory methods. They are used to ensure the accuracy and reliability of the results obtained in the analysis.

Veterinary Medicine

This compound is part of the VETRANAL® product line , which suggests it may be used in veterinary medicine. However, the specific applications in this field are not detailed in the sources.

Forensics and Toxicology

The compound is suitable for use in forensics and toxicology . In these fields, it could be used in the analysis of samples to detect the presence of specific substances.

Marker in Determination of Albendazole Residues

Albendazole-2-aminosulfone-D3 hydrochloride may be used as a marker in the determination of albendazole residues in bovine milk . This involves using liquid-liquid extraction followed by reversed-phase high-performance liquid chromatography coupled with a fluorometric detector (RP-HPLC) .

Mécanisme D'action

Target of Action

Albendazole-2-aminosulfone-D3 hydrochloride is a deuterium-labeled derivative of Albendazole-2-Aminosulfone

Mode of Action

It’s known that albendazole and its derivatives work by inhibiting the polymerization of tubulin into microtubules, disrupting the cellular structures and energy metabolism of parasites, leading to their death .

Pharmacokinetics

It’s known that the deuterium labeling of drug molecules, such as albendazole-2-aminosulfone-d3 hydrochloride, can potentially affect the pharmacokinetic and metabolic profiles of the drugs . Deuteration is often used as a tracer for quantitation during the drug development process .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Albendazole-2-aminosulfone-D3 hydrochloride involves the conversion of Albendazole to Albendazole-2-aminosulfone followed by the reaction with deuterated hydrogen chloride gas to form the final product.", "Starting Materials": [ "Albendazole", "Sodium hypochlorite", "Ammonium chloride", "Sodium hydroxide", "Deuterated hydrogen chloride gas" ], "Reaction": [ "Albendazole is reacted with sodium hypochlorite and ammonium chloride in the presence of sodium hydroxide to form Albendazole-2-aminosulfone", "Albendazole-2-aminosulfone is then reacted with deuterated hydrogen chloride gas to form Albendazole-2-aminosulfone-D3 hydrochloride" ] } | |

Numéro CAS |

1435902-07-0 |

Formule moléculaire |

C10D3H10N3O2S.HCl |

Poids moléculaire |

278.77 |

Pureté |

95% by HPLC; 98% atom D |

Synonymes |

2-Amino-5-propyl-D3-sulfonylbenzimidazole hydrochloride |

Étiquette |

Albendazole Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.